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molecular formula C4H8N4O B8678600 1-Cyanoethyl-semicarbazide

1-Cyanoethyl-semicarbazide

Cat. No. B8678600
M. Wt: 128.13 g/mol
InChI Key: ZWBGMHQFPHRDEI-UHFFFAOYSA-N
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Patent
US04172080

Procedure details

1672 g of semicarbazide hydrochloride is dissolved in 2 liters of water, and neutralised, with cooling, with 600 g of sodium hydroxide in 1 liter of water. After the addition dropwise of 795 g of acrylonitrile, the mixture is heated for 7 hours at 80° C. and then allowed to stand for 4 hours at 0° C.; the precipitated crystalline product is subsequently filtered off, and dried under vacuum. There is obtained 1152 g of white product having a melting point of 125°-128° C.
Quantity
1672 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
795 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][NH:3][C:4]([NH2:6])=[O:5].[OH-].[Na+].[C:9](#[N:12])[CH:10]=[CH2:11]>O>[C:9]([CH:10]([NH:2][NH:3][C:4]([NH2:6])=[O:5])[CH3:11])#[N:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1672 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
795 g
Type
reactant
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystalline product is subsequently filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C(C)NNC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1152 g
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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